2,4-Dicyano-3-ethyl-3-methylglutarimide
CAS No.: 1135-62-2
Cat. No.: VC20953726
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1135-62-2 |
|---|---|
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 4-ethyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile |
| Standard InChI | InChI=1S/C10H11N3O2/c1-3-10(2)6(4-11)8(14)13-9(15)7(10)5-12/h6-7H,3H2,1-2H3,(H,13,14,15) |
| Standard InChI Key | ISARNQWKABTJEY-UHFFFAOYSA-N |
| SMILES | CCC1(C(C(=O)NC(=O)C1C#N)C#N)C |
| Canonical SMILES | CCC1(C(C(=O)NC(=O)C1C#N)C#N)C |
Introduction
Chemical Identity and Structural Properties
2,4-Dicyano-3-ethyl-3-methylglutarimide (CAS 1135-62-2) is characterized by its distinctive molecular structure containing a glutarimide ring with two cyano substituents and alkyl groups. The compound appears as a solid at room temperature and exhibits stability under normal conditions . The presence of ethyl and methyl groups in its structure influences its solubility profile, making it more soluble in organic solvents than in aqueous media .
Basic Chemical Identifiers
The fundamental chemical identifiers for 2,4-Dicyano-3-ethyl-3-methylglutarimide are summarized in Table 1, providing essential reference information for researchers and chemists working with this compound.
Table 1: Chemical Identifiers of 2,4-Dicyano-3-ethyl-3-methylglutarimide
Physical and Chemical Properties
The physical and chemical properties of 2,4-Dicyano-3-ethyl-3-methylglutarimide are presented in Table 2, providing insight into its behavior under various conditions.
Table 2: Physical and Chemical Properties of 2,4-Dicyano-3-ethyl-3-methylglutarimide
Applications and Research Significance
Research Applications
2,4-Dicyano-3-ethyl-3-methylglutarimide serves primarily as a research chemical with potential applications in organic synthesis . Its unique structural features—particularly the reactive cyano groups combined with the glutarimide scaffold—make it valuable as an intermediate in the production of other chemical entities .
The compound's utility in chemical research stems from several factors:
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The presence of two cyano groups, which can participate in various chemical transformations
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The glutarimide core structure, which appears in several pharmaceutically relevant compounds
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The specific substitution pattern that provides opportunities for structure-activity relationship studies
Structural Relationships and Analogues
Related Compounds
Several compounds share structural similarities with 2,4-Dicyano-3-ethyl-3-methylglutarimide, providing context for understanding its chemical behavior and potential applications.
Table 4: Compounds Related to 2,4-Dicyano-3-ethyl-3-methylglutarimide
| Compound Name | CAS Number | Relationship |
|---|---|---|
| 3-Ethyl-3-methylglutaric acid | 5345-01-7 | Potential precursor or related carboxylic acid derivative |
| 2,4-Dicyano-3-ethyl-3-methylpentanediamide | 59419-26-0 | Open-chain diamide analogue |
| 3-Ethyl-3-methylglutarimide (Bemegride) | 64-65-3 | Non-cyano parent glutarimide structure with proven bioactivity |
| The structural variations among these related compounds highlight the versatility of the glutarimide scaffold and the potential for modulating properties through strategic functional group modifications. |
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